Product packaging for Bifenox-d3(Cat. No.:)

Bifenox-d3

Cat. No.: B1160668
M. Wt: 345.15
Attention: For research use only. Not for human or veterinary use.
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Description

Bifenox-d3 is a deuterium-labeled analog of the herbicide Bifenox, specifically designed for use as an internal standard in quantitative analytical methods such as LC-MS to ensure accurate and reliable results . The compound has a molecular formula of C 14 H 6 D 3 Cl 2 NO 5 and a molecular weight of 345.15 g/mol . It is available as a solid or prepared as a solution in acetonitrile with a concentration of 100 µg/ml . The parent compound, Bifenox, is a selective diphenyl ether herbicide that inhibits the enzyme protoporphyrinogen oxidase (PPO), a key component in chlorophyll synthesis . This inhibition leads to the accumulation of phototoxic molecules in plant cells, causing rapid peroxidation of membrane lipids and ultimately resulting in plant desiccation . Bifenox is used for the post-emergence control of broadleaved weeds and some grasses in crops including cereals, soybeans, and rice . As a certified reference material (ISO 17034), this compound is critical for environmental monitoring, residue analysis, and metabolic fate studies . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₄H₆D₃Cl₂NO₅

Molecular Weight

345.15

Synonyms

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid Methyl Ester-d3;  2,4-Dichlorophenyl 3-(Methoxycarbonyl)-4-nitrophenyl Ether-d3

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Bifenox D3

Strategies for Deuterium (B1214612) Incorporation into Aromatic and Ester Functionalities

Deuterium can be incorporated into organic molecules through various methods, including hydrogen isotope exchange (HIE) and targeted synthetic routes using deuterated precursors. acs.orgchemrxiv.orgresearchgate.netnih.gov

Deuterium Exchange Methods for Aromatic Ring Systems

Hydrogen isotope exchange (HIE) is a common approach for introducing deuterium into aromatic rings. This process typically involves a catalyst and a deuterium source, such as D₂O or deuterated solvents. acs.orgchemrxiv.orgresearchgate.netthieme-connect.comnih.gov Catalysts like supported platinum (Pt/C) or palladium (Pd/C) can facilitate HIE on aromatic systems. researchgate.netthieme-connect.com Electron-rich aromatic compounds tend to undergo HIE more readily with certain catalysts like Pt/C at ambient temperatures, while electron-deficient or neutral aromatic compounds may require higher temperatures for efficient deuteration. researchgate.net Some methods utilize catalytic amounts of hexafluorophosphate (B91526) in deuterated solvents and D₂O for HIE in aromatic compounds under ambient conditions, achieving high yields and deuterium incorporation. chemrxiv.org While HIE methods can be effective for introducing deuterium into aromatic rings, controlling regioselectivity can sometimes be challenging, potentially leading to non-selective deuteration. acs.orgnih.gov

Targeted Synthetic Routes for Site-Specific Deuterium Labeling

Targeted synthetic routes involve using starting materials or reagents that are already labeled with deuterium to introduce the isotope at a specific position in the molecule. This approach offers better control over the site of deuteration compared to some HIE methods. For Bifenox-d3, which is labeled in the methyl ester group, a targeted synthesis would likely involve the esterification of the bifenox (B1666994) acid precursor with a deuterated methanol, such as CD₃OD. nih.govusbio.nethpc-standards.comcymitquimica.comcdnisotopes.com Reductive deuteration reactions using reagents like SmI₂ and D₂O have been developed for the synthesis of α,α-dideuterio alcohols from acyl chlorides or aromatic esters, which could potentially be relevant for synthesizing deuterated precursors or fragments of this compound. mdpi.comorganic-chemistry.orgnih.govresearchgate.netthieme-connect.com These methods often feature high deuterium incorporation and functional group tolerance. mdpi.comorganic-chemistry.orgnih.govresearchgate.netthieme-connect.comacs.org

Evaluation of Deuteration Yields and Selectivity in this compound Synthesis

Evaluating the success of a deuteration reaction involves determining both the chemical yield of the desired product and the isotopic enrichment (the percentage of deuterium at the target position). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, and Mass Spectrometry (MS) are crucial for assessing the level and position of deuterium incorporation. mdpi.comorganic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net High deuterium incorporation levels, often exceeding 95% or 98%, are desirable for labeled standards used in quantitative analysis. mdpi.comorganic-chemistry.orgresearchgate.netthieme-connect.comacs.orgnih.govrsc.org Selectivity refers to the preferential incorporation of deuterium at the intended site over other positions in the molecule. Achieving high selectivity is a key aspect of targeted synthetic routes.

Data on specific deuteration yields and selectivity for this compound synthesis are not extensively detailed in the general search results, which focus more on general deuteration methodologies. However, studies on the synthesis of other deuterated compounds, including agrochemicals and pharmaceuticals, report yields and deuterium incorporation levels, demonstrating the feasibility of achieving high isotopic purity. For example, reductive deuteration of aromatic esters using SmI₂ and D₂O has achieved deuterium incorporation greater than 95%. organic-chemistry.orgthieme-connect.com Biocatalytic methods for deuterating amino acid esters have also shown high deuterium incorporation levels, in some cases exceeding 99%. nih.gov

Purification Techniques for Isotope-Labeled Agrochemical Analogs

Purification is a critical step in the synthesis of isotope-labeled compounds to remove impurities, including unlabeled or partially labeled species and byproducts, to ensure high chemical and isotopic purity required for their intended applications.

Chromatographic Purification Strategies (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are widely used for the purification of organic compounds, including agrochemicals and their labeled analogs. Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are powerful methods for separating compounds based on their differential interactions with a stationary phase. dksh.krgoogleapis.comnih.gov These techniques can effectively isolate the desired deuterated product from reaction mixtures, even from closely related impurities like the unlabeled compound or isomers with deuterium at unintended positions. The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase composition is optimized based on the physicochemical properties of this compound and the impurities present.

Recrystallization and Distillation for Enhanced Purity

Recrystallization and distillation are classical purification techniques that can be used to further enhance the purity of solid and liquid compounds, respectively. Recrystallization involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities in the solution. This method is effective for removing soluble impurities and can improve both chemical and isotopic purity if the impurities have significantly different solubility properties. Distillation separates compounds based on their boiling points. While less commonly applied to relatively high-molecular-weight and potentially thermally sensitive compounds like Bifenox, it could be used for purifying volatile precursors or byproducts in the synthesis. For this compound, which is typically a solid, recrystallization would be a more relevant technique for final purification compared to distillation. wikipedia.orgherts.ac.uk

The combination of chromatographic methods and techniques like recrystallization is often employed to achieve the high purity standards required for isotope-labeled agrochemicals used as analytical standards or in research studies.

TechniqueApplicationAdvantagesDisadvantages
Deuterium Exchange (HIE)Aromatic ring labelingRelatively simple, can introduce multiple D atomsRegioselectivity can be challenging, may require harsh conditions
Targeted SynthesisSite-specific labeling (e.g., methyl ester)High regioselectivity, control over D positionRequires synthesis of labeled precursors
Preparative HPLCSeparation of labeled product from impuritiesHigh resolution, effective for complex mixturesCan be time-consuming and require specialized equipment
Flash ChromatographyPurification of reaction mixturesFaster than preparative HPLC, scalableLower resolution than HPLC
RecrystallizationPurification of solid productsSimple, inexpensive, effective for crystalline solidsNot suitable for amorphous solids or liquids, requires suitable solvent
DistillationPurification of liquid products/precursorsEffective for volatile compoundsNot suitable for thermally sensitive compounds or solids

Comprehensive Spectroscopic and Chromatographic Characterization of this compound

Spectroscopic and chromatographic techniques are essential for confirming the structure, purity, and isotopic enrichment of this compound. These methods provide detailed information about the molecular composition and the specific sites of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Enrichment Assessment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and is particularly useful for confirming the position and extent of isotopic labeling.

Proton NMR (¹H NMR) is used to detect the presence of hydrogen nuclei. In the case of this compound, ¹H NMR is employed to confirm the absence or significant reduction of proton signals at the positions where deuterium atoms are expected to be incorporated. The standard ¹H NMR spectrum of unlabeled Bifenox would show signals corresponding to all nine protons in the molecule nih.govwikipedia.org. For this compound, specifically labeled on the 2,4-dichlorophenoxy ring at the 3, 5, and 6 positions lgcstandards.com, the ¹H NMR spectrum should show a significant decrease or complete absence of signals typically observed for protons at these positions in the unlabeled compound. This provides evidence that the hydrogen atoms at these sites have been successfully replaced by deuterium.

Deuterium NMR (²H NMR) directly detects deuterium nuclei. This technique is crucial for confirming that deuterium atoms are present in the this compound molecule and for verifying their specific locations. A ²H NMR spectrum of this compound should exhibit signals corresponding to the deuterium atoms. The chemical shifts of these signals will indicate the molecular environment of the deuterium atoms, confirming their incorporation onto the 2,4-dichlorophenoxy ring at the intended positions (3, 5, and 6). The intensity of the signals in the ²H NMR spectrum can also provide information about the isotopic enrichment at each labeled site. When running ²H NMR of a deuterated compound, it is recommended to dissolve the sample in a regular protonated solvent, as using a deuterated solvent would result in an overwhelming solvent signal blogspot.com. The chemical shift scale for ²H NMR is approximately the same as for ¹H NMR blogspot.com.

²H NMR Spectroscopy for Confirmation of Deuterium Labeling

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the exact mass and elemental composition of a molecule. For isotopically labeled compounds like this compound, HRMS is indispensable for confirming the molecular formula, assessing isotopic purity, and identifying potential unlabeled or incorrectly labeled impurities.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This accuracy allows for the determination of the exact mass, which can be used to unequivocally confirm the elemental composition (molecular formula) of the detected ions. For this compound (C₁₄D₃H₆Cl₂NO₅), the theoretical exact mass can be calculated based on the precise atomic masses of its constituent isotopes (¹²C, ²H, ¹H, ³⁵Cl, ³⁷Cl, ¹⁴N, ¹⁶O). The reported accurate mass for this compound is 344.0046 Da lgcstandards.comlgcstandards.com.

The exact mass measurement obtained from HRMS is crucial for mass defect analysis. The mass defect is the difference between the exact isotopic mass and the nominal mass of an ion. Analyzing the mass defect can help distinguish between ions with the same nominal mass but different elemental compositions. For this compound, the observed exact mass and its mass defect can be compared to the theoretical values for C₁₄D₃H₆³⁵Cl₂¹⁴N¹⁶O₅ and its isotopologues (containing ³⁷Cl), confirming the presence of the intended number of deuterium atoms and chlorine isotopes.

Furthermore, HRMS can reveal the presence of impurities, including residual unlabeled Bifenox (C₁₄H₉Cl₂NO₅) or species with different degrees of deuteration, by detecting ions with m/z values corresponding to these variants. The relative intensities of these ions provide an assessment of the isotopic purity of the this compound sample. For instance, the unlabeled Bifenox has a computed exact mass of 340.9857778 Da nih.gov.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄D₃H₆Cl₂NO₅ lgcstandards.comcymitquimica.comusbio.netlgcstandards.com
Molecular Weight345.15 g/mol lgcstandards.comcymitquimica.comcdnisotopes.comusbio.netlgcstandards.combiozol.dehpc-standards.com
Accurate Mass344.0046 Da lgcstandards.comlgcstandards.com
AppearanceLight Yellow Solid / Pale Yellow Solid cymitquimica.comusbio.netbiozol.de
Purity (HPLC)>95% lgcstandards.comlgcstandards.comadvatechgroup.com
Isotopic Enrichment≥98 atom % D lgcstandards.comcdnisotopes.com
Isotopic Pattern Analysis for Number of Deuterium Atoms

Isotopic pattern analysis, typically performed using mass spectrometry (MS), is a crucial technique for confirming the incorporation and number of deuterium atoms in labeled compounds like this compound nih.govnih.gov. The presence of deuterium atoms shifts the mass-to-charge ratio (m/z) of the molecule in the mass spectrum. For this compound, with three deuterium atoms, the molecular ion peak will be observed at an m/z value three units higher than that of the unlabeled bifenox. lgcstandards.comnih.gov. Analyzing the isotopic cluster in the mass spectrum allows for the determination of the degree of deuteration and confirmation of the intended isotopic enrichment. The InChI string for this compound explicitly indicates the positions of the deuterium atoms on the phenyl ring of the dichlorophenoxy group cymitquimica.comlgcstandards.com.

Chromatographic Purity Assessment (e.g., HPLC-UV, GC-FID)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) and Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) are standard methods for assessing the purity of this compound analytical standards cipac.orgtricliniclabs.com. HPLC-UV is commonly used for the analysis of bifenox and its related compounds cipac.org. By separating components based on their differing interactions with a stationary phase and mobile phase, chromatography allows for the identification and quantification of the main compound (this compound) and potential impurities. The UV detector measures the absorbance of the eluting compounds at specific wavelengths, providing a signal proportional to their concentration. GC-FID is another sensitive technique often used for the analysis of volatile and semi-volatile organic compounds. While HPLC-UV is frequently cited for bifenox analysis, GC-based methods, including GC-MS, are also applicable for similar compounds alsglobal.nonih.gov. Purity assessment using these methods ensures that the this compound standard is of sufficient quality for its intended use as an analytical reference material. A purity of >95% by HPLC has been reported for this compound lgcstandards.com.

Stability and Storage Considerations for this compound Analytical Standards

The stability and proper storage of this compound analytical standards are critical to maintain their integrity and ensure accurate analytical results over time. General recommendations for the storage of this compound include keeping the material in a cool place, with specific recommendations for storage at -20°C usbio.nethpc-standards.com. Containers should be kept tightly closed in a dry and well-ventilated place hpc-standards.com.

Bifenox itself is reported to be thermally stable up to 175 °C but undergoes total decomposition above 290 °C. It is stable in slightly acidic or slightly alkaline media but is rapidly hydrolyzed above pH 9 nih.gov. As an analytical standard, this compound typically has a limited shelf life, with expiry dates provided on the product label sigmaaldrich.comhpst.cz. To maximize the recovery of the product, it is recommended to centrifuge the original vial prior to removing the cap usbio.net. Following the manufacturer's recommended storage conditions, often detailed on the Certificate of Analysis, is essential for preserving the quality and stability of the this compound standard medchemexpress.com.

Advanced Analytical Methodologies Utilizing Bifenox D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bifenox (B1666994) Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative analytical technique that utilizes isotopically enriched substances, such as Bifenox-d3, as internal standards to determine the precise amount of an analyte in a sample researchgate.netmdpi.comwikipedia.org. In IDMS, a known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the analytical process lgcstandards.comwikipedia.org. This "spike" of the labeled analog mixes with the naturally occurring analyte (bifenox) in the sample wikipedia.org. The subsequent analysis by mass spectrometry measures the ratio of the signal intensity of the native analyte to that of the labeled internal standard researchgate.netmdpi.com.

The fundamental principle behind IDMS is that because the internal standard is an isotopic analog, it behaves in a nearly identical manner to the analyte throughout the entire analytical procedure, including sample preparation, extraction, clean-up, and chromatographic separation lgcstandards.comresearchgate.net. Any losses or variations that affect the analyte will similarly affect the internal standard musechem.comlgcstandards.comscioninstruments.com. By measuring the ratio of the analyte to the internal standard, these variations are effectively compensated for, leading to highly accurate and precise quantitative results musechem.comlgcstandards.comresearchgate.netmdpi.comwikipedia.orgscioninstruments.com.

Theoretical Basis for Accuracy Enhancement and Matrix Effect Compensation

The use of this compound as an internal standard in IDMS significantly enhances accuracy and compensates for matrix effects. Matrix effects are interferences caused by co-eluting substances in complex samples that can either suppress or enhance the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification musechem.comnih.govresearchgate.netresearchgate.net.

Since this compound is chemically almost identical to bifenox, it experiences the same matrix effects during the ionization process in the mass spectrometer lgcstandards.comnih.gov. By measuring the ratio of the bifenox signal to the this compound signal, the impact of matrix effects is normalized musechem.comnih.gov. If the matrix suppresses ionization, both the analyte and the internal standard signals will be suppressed proportionally, and their ratio will remain constant. Similarly, if enhancement occurs, both signals will be enhanced proportionally. This inherent compensation mechanism is a major advantage of using stable isotope-labeled internal standards in mass spectrometry musechem.comlgcstandards.comnih.gov.

Furthermore, adding the internal standard at an early stage of sample preparation accounts for potential analyte losses during extraction, clean-up, and other processing steps musechem.comlgcstandards.comscioninstruments.comscioninstruments.com. The ratio of analyte to internal standard remains constant even if there are incomplete recoveries, as both compounds are subjected to the same conditions musechem.comlgcstandards.com. This comprehensive compensation for variations throughout the analytical workflow contributes to the high accuracy and reliability characteristic of IDMS researchgate.netmdpi.comwikipedia.org.

Selection Criteria for this compound as an Optimal Internal Standard

The selection of this compound as an optimal internal standard for bifenox quantification is based on several key criteria:

Isotopic Nature: As a deuterium-labeled analog, this compound possesses the same chemical structure and functional groups as bifenox, ensuring similar behavior during sample preparation and chromatography lgcstandards.comscioninstruments.com.

Mass Difference: The incorporation of three deuterium (B1214612) atoms provides a sufficient mass difference (3 Da) from the native bifenox, allowing for clear differentiation and independent detection by mass spectrometry nih.govnih.govlgcstandards.com. The deuterium labels should be placed such that the fragment ions monitored in mass spectrometry also show a mass difference, avoiding interference lgcstandards.com.

Co-elution: Ideally, the internal standard should co-elute with the analyte during chromatographic separation nih.govresearchgate.netscioninstruments.com. Due to their structural similarity, bifenox and this compound exhibit very similar chromatographic retention times, ensuring they experience comparable matrix effects and ionization conditions nih.govresearchgate.netscioninstruments.comrestek.com. While deuterium labeling can sometimes cause slight differences in chromatographic behavior compared to 13C labeling, for many applications, the co-elution is sufficient for effective compensation nih.govresearchgate.net.

Absence in Samples: The internal standard should not be present in the original samples at detectable levels to avoid contributing to the analyte signal scioninstruments.comrestek.comspectroscopyonline.com. This compound is a synthetic compound and is not expected to occur naturally in environmental or food samples.

Stability and Purity: this compound should be chemically stable under the analytical conditions and have a high isotopic and chemical purity to ensure accurate spiking and reliable results lgcstandards.comcdnisotopes.comhpc-standards.comcymitquimica.com.

These factors make this compound a highly suitable internal standard for achieving accurate and reliable quantification of bifenox, particularly in complex matrices where matrix effects are a significant concern musechem.comnih.govresearchgate.netresearchgate.net.

Development of Multi-Residue Analytical Methods for Agrochemicals in Complex Matrices

This compound plays a crucial role in the development of multi-residue analytical methods for the simultaneous determination of various agrochemicals, including bifenox, in complex matrices such as food, environmental samples, and biological specimens agrolab.comresearchgate.netinnocua.neteuropa.eu. These methods often employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) due to their high selectivity and sensitivity nih.govagrolab.cominnocua.net.

Optimization of Sample Preparation Techniques Employing this compound

Effective sample preparation is critical in multi-residue analysis to minimize matrix effects and concentrate the target analytes nih.govresearchgate.netnih.goveuropa.eu. The addition of this compound at the initial stages of sample preparation is essential for correcting losses that may occur during these steps lgcstandards.comscioninstruments.comscioninstruments.com. Two commonly employed sample preparation techniques in agrochemical analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocols and Cartridge Selection

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and analyte enrichment in agrochemical analysis sigmaaldrich.comnih.govnih.gov. It involves the selective retention of analytes on a solid stationary phase while the matrix components are washed away sigmaaldrich.com. The choice of SPE cartridge is crucial and depends on the chemical properties of the target analytes and the matrix composition nih.gov. Common stationary phases include reversed-phase (e.g., C18), normal-phase (e.g., silica), ion-exchange, and mixed-mode sorbents nih.gov.

When employing SPE in methods utilizing this compound, the internal standard is added to the sample before the SPE procedure begins. This allows this compound to undergo the same retention and elution behavior as bifenox, compensating for any variability in the extraction efficiency musechem.comlgcstandards.comscioninstruments.com. The optimization of SPE protocols involves selecting the appropriate sorbent material, conditioning and washing solvents, and elution solvent to achieve maximum recovery of bifenox and this compound while effectively removing matrix interferences nih.gov. For bifenox, which is a relatively nonpolar compound (Log KOW = 3.64 - 4.48), reversed-phase sorbents like C18 are often suitable nih.goveuropa.eu. However, in multi-residue methods, the SPE protocol must be optimized to accommodate a diverse range of agrochemicals nih.gov. Dispersive SPE (dSPE), often used in conjunction with techniques like QuEChERS, involves adding the sorbent directly to the extract, offering a simpler and faster clean-up approach innocua.netnih.govresearchgate.net.

Liquid-Liquid Extraction (LLE) Methodologies and Solvent Systems

Liquid-Liquid Extraction (LLE) is another common sample preparation technique used to partition analytes between two immiscible liquid phases researchgate.netamazonaws.com. The efficiency of LLE depends on the partition coefficient of the analyte between the two phases and the choice of solvent system researchgate.netamazonaws.com.

In methods incorporating this compound, the internal standard is added to the sample before the LLE step. This ensures that this compound undergoes the same partitioning behavior as bifenox, allowing for correction of extraction efficiency variations musechem.comlgcstandards.comscioninstruments.com. The optimization of LLE methodologies for multi-residue analysis involves selecting solvent systems that can efficiently extract a wide range of agrochemicals from the matrix researchgate.netamazonaws.com. Common solvent systems include mixtures of polar and nonpolar solvents. The pH of the aqueous phase can also be adjusted to optimize the extraction of ionizable compounds, although bifenox is not ionizable under typical environmental conditions nih.gov. The LLE procedure aims to transfer the target analytes into a cleaner solvent phase while leaving interfering matrix components behind amazonaws.com.

Both SPE and LLE, when optimized and combined with the use of this compound as an internal standard, contribute significantly to the accuracy, precision, and robustness of multi-residue analytical methods for quantifying bifenox and other agrochemicals in challenging sample matrices musechem.comlgcstandards.comscioninstruments.comnih.govresearchgate.netresearchgate.netscioninstruments.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Modifications for Broad Applicability

The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis, known for its simplicity, efficiency, and cost-effectiveness. It typically involves acetonitrile (B52724) extraction, followed by a salting-out step using magnesium sulfate (B86663) and various salts to induce phase separation, and a dispersive solid-phase extraction (d-SPE) cleanup step chromatographyonline.commdpi.com. The addition of an internal standard like this compound early in the QuEChERS procedure is a common practice to compensate for matrix effects and variations in extraction efficiency, thereby improving the accuracy and reliability of the analytical results chromatographyonline.com.

Modifications to the basic QuEChERS method are often implemented to broaden its applicability to diverse matrices, including those with high fat or pigment content. These modifications may involve adjusting the type and amount of salts used in the partitioning step, altering the d-SPE sorbents (such as C18 for fatty matrices or graphitized carbon black for pigments), or optimizing solvent volumes and extraction times chromatographyonline.commdpi.com. The presence of this compound throughout these modified procedures allows for monitoring the recovery and matrix effects specific to the Bifenox structure, ensuring that the method remains effective and rugged across different sample types. For instance, in samples with high fat content, the internal standard might be added at a later stage to account for potential partitioning into the fat layer chromatographyonline.com.

Chromatographic Separation Enhancements for Bifenox and its Analogs

Efficient chromatographic separation is essential for resolving Bifenox and its potential analogs or metabolites from complex sample matrices before detection. Various chromatographic techniques are employed, each offering specific advantages in terms of speed, resolution, and selectivity.

Ultra-Performance Liquid Chromatography (UPLC) Parameters for Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC), utilizing columns packed with sub-2-µm particles and operating at higher pressures, offers significant improvements in peak resolution, sensitivity, and analysis speed compared to conventional HPLC acgpubs.orgwaters.comimchem.fr. For the analysis of Bifenox and its deuterated analog this compound, UPLC can provide rapid separation, which is particularly advantageous for high-throughput analysis.

Typical UPLC parameters involve selecting a suitable stationary phase (e.g., C18 or other relevant chemistries depending on the analyte properties and matrix), optimizing the mobile phase composition (often a mixture of water or buffer with organic solvents like acetonitrile or methanol), and employing a gradient elution program to achieve optimal separation of analytes with varying polarities acgpubs.org. Flow rates are typically higher than in HPLC due to the smaller particle size. While specific UPLC parameters optimized for this compound analysis were not detailed in the search results, the general principles of UPLC method development, focusing on balancing speed and resolution through parameter adjustments, are directly applicable. The sharp peaks and reduced run times achieved by UPLC contribute to better signal-to-noise ratios and improved detection limits for both the native compound and its internal standard.

Gas Chromatography (GC) Column Selection and Temperature Programming

Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds like Bifenox. The choice of GC column and the implementation of temperature programming are critical for achieving effective separation.

Capillary columns with various stationary phases (e.g., non-polar, mid-polar, or polar) are selected based on the chemical properties of Bifenox and potential interfering substances. Common stationary phases for pesticide analysis by GC include 5% phenyl polysiloxane or similar slightly polar phases. Temperature programming, which involves increasing the column temperature over time during the chromatographic run, is routinely used in GC to elute compounds with a wide range of boiling points within a single analysis scribd.comalwsci.cominficon.comdrawellanalytical.com. This technique allows for the separation of more volatile components at lower temperatures while ensuring that less volatile compounds, such as Bifenox, elute as sharp peaks at higher temperatures, preventing peak broadening and improving resolution scribd.comalwsci.comdrawellanalytical.com. The specific temperature program (initial temperature, ramp rate(s), final temperature, and hold times) is optimized through experimentation to achieve the best separation of Bifenox and its analogs from the matrix while minimizing run time. Although specific GC parameters for this compound were not found, the principles of column selection and temperature programming for semi-volatile pesticides are well-established and would be applied to its analysis.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC), which primarily uses carbon dioxide as the mobile phase, offers unique selectivity and speed, making it particularly suitable for the analysis of a wide range of compounds, including those that are challenging for GC or HPLC southampton.ac.ukeuropeanpharmaceuticalreview.com. SFC is especially powerful for chiral separations, where it can often resolve enantiomers more efficiently and rapidly than chiral HPLC southampton.ac.ukeuropeanpharmaceuticalreview.comnih.govfagg.be.

While Bifenox itself is not a chiral molecule, SFC's inclusion in the outline suggests its potential use in methods that simultaneously analyze this compound as an internal standard alongside chiral pesticides or related compounds that may be present in a sample. Chiral stationary phases, often based on polysaccharide derivatives, are commonly used in SFC for enantiomeric separations southampton.ac.ukfagg.be. The mobile phase typically consists of supercritical CO2 modified with a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) . Parameters such as pressure, temperature, co-solvent composition, and flow rate are carefully controlled and optimized to achieve the desired selectivity and resolution of chiral analytes fagg.be. SFC's ability to handle a wider range of flow rates and its lower back pressure compared to LC contribute to faster analysis times for chiral separations southampton.ac.ukfagg.be.

Mass Spectrometric Detection Strategies for this compound and Native Bifenox

Mass Spectrometry (MS) is the detection method of choice for the analysis of Bifenox and this compound due to its high sensitivity, selectivity, and ability to provide structural information. Triple Quadrupole Mass Spectrometry (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is particularly well-suited for the quantitative analysis of target analytes in complex matrices.

Triple Quadrupole Mass Spectrometry (QqQ) for Multiple Reaction Monitoring (MRM) Optimization

Triple Quadrupole Mass Spectrometry (QqQ) systems consist of two quadrupole mass filters (Q1 and Q3) separated by a collision cell (Q2). In MRM mode, the first quadrupole (Q1) is set to selectively pass the precursor ion (molecular ion or a characteristic fragment ion) of the target analyte (Bifenox) and the internal standard (this compound). These precursor ions then enter the collision cell (Q2), where they are fragmented through collisions with an inert gas (e.g., argon). The third quadrupole (Q3) is set to monitor specific product ions resulting from the fragmentation of the precursor ions lcms.czresearchgate.netshimadzu.com.

The optimization of MRM transitions involves identifying the most abundant and selective precursor and product ions for both native Bifenox and this compound, as well as determining the optimal collision energy required to produce these product ions researchgate.netshimadzu.com. The use of a deuterated internal standard like this compound is critical in QqQ MRM analysis. Because this compound is chemically similar to Bifenox but has a different mass due to the incorporated deuterium atoms, it behaves similarly during sample preparation and chromatography but produces distinct ions in the mass spectrometer nih.govnih.gov. By monitoring the ratio of the signal intensity of a specific MRM transition for native Bifenox to the signal intensity of a corresponding MRM transition for this compound, variations in sample preparation, ionization efficiency, and detector response can be compensated for, leading to more accurate and reproducible quantification europa.euopenagrar.de. Multiple MRM transitions are often monitored for each compound (one for quantification and one or more for confirmation) to enhance the selectivity and confidence in the identification of the analytes shimadzu.com.

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry (e.g., Orbitrap, TOF) for Confirmation and Quantitation

High-Resolution Accurate-Mass (HRAM) mass spectrometry techniques, such as Orbitrap and Time-of-Flight (TOF) MS, are powerful tools for the confirmation and quantitation of analytes like bifenox, especially when utilizing a stable isotope-labeled internal standard like this compound. HRAM MS provides high resolving power and accurate mass measurements, which are crucial for separating target analytes from isobaric interferences present in complex sample matrices. thermofisher.comtecnofrom.com This high selectivity significantly reduces the uncertainty associated with detecting false positives and improves the reliability of quantitative analysis. thermofisher.com

Orbitrap mass analyzers, in particular, are widely used in various applications, including environmental analysis and food safety, due to their ease of use, robustness, and ability to deliver both qualitative and quantitative data in a single analytical run. thermofisher.com The high resolution offered by Orbitrap systems can resolve almost any matrix interference from the analytes of interest. thermofisher.com While triple quadrupole mass spectrometers are commonly used for targeted quantitative analysis, HRAM MS systems like Orbitrap offer the advantage of capturing all ions in a full scan acquisition, enabling retrospective data analysis without the need for additional injections. thermofisher.com

The use of this compound as an internal standard in HRAM MS methods for bifenox analysis allows for accurate quantitation by correcting for variations that occur throughout the analytical process. By monitoring the ratio of the native bifenox to the this compound internal standard, the method can account for potential analyte losses during extraction and sample preparation, as well as fluctuations in ionization efficiency and detector response.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is a critical aspect of mass spectrometry-based analytical methods for compounds like bifenox. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two commonly employed atmospheric pressure ionization techniques. researchgate.netspectroscopyonline.com

ESI is generally well-suited for polar and ionic compounds, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). upce.cz APCI, on the other hand, is often more effective for less polar and neutral compounds, and the ionization process takes place in the gas phase, which can sometimes result in less susceptibility to ion suppression or enhancement effects compared to ESI. spectroscopyonline.comupce.cz APCI can be particularly useful for compounds that are not easily ionized by ESI. waters.com Both ESI and APCI can be used in either positive or negative ion mode, depending on the chemical properties of the analyte and internal standard.

When using this compound as an internal standard for bifenox analysis by LC-MS, the ionization technique must be suitable for both the native and deuterated compounds. The selection of ESI or APCI will depend on the specific chemical characteristics of bifenox and the matrix being analyzed, with the goal of achieving efficient and reproducible ionization of both the analyte and the internal standard. Some studies have compared the efficiency of ESI and APCI for the analysis of various compounds, highlighting that the optimal choice can depend on the analyte structure and the matrix. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is particularly beneficial when matrix effects are present, as it can help compensate for variations in ionization efficiency caused by co-eluting matrix components. wuxiapptec.comwaters.com

Rigorous Method Validation Frameworks Incorporating this compound as an Internal Standard

Rigorous method validation is essential to ensure the reliability, accuracy, and consistency of analytical methods utilizing this compound as an internal standard for the determination of bifenox. Validation frameworks typically assess several key performance characteristics, including linearity, sensitivity, precision, accuracy, and matrix effects. scirp.org The incorporation of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to improve the robustness and reliability of quantitative methods, especially in complex matrices. wuxiapptec.comnih.gov

Evaluation of Linearity, Calibration Models, and Working Range

The evaluation of linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. When using this compound as an internal standard, the calibration model is typically based on the ratio of the peak area (or signal intensity) of bifenox to that of this compound. This ratio is plotted against the corresponding bifenox concentrations to generate a calibration curve. sepscience.com

Linearity is assessed by analyzing a series of standards at different concentrations, spanning the expected working range of the method. The data is typically subjected to regression analysis, and the correlation coefficient (r or r²) is used to evaluate the linearity of the relationship. A high correlation coefficient (e.g., > 0.995) indicates good linearity over the tested range. scirp.orgthermofisher.com The working range is defined as the concentration interval over which the method provides results with acceptable linearity, accuracy, and precision.

Assessment of Analytical Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Analytical sensitivity is characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. sepscience.com

Several approaches can be used to determine LOD and LOQ, including methods based on signal-to-noise ratio (S/N) and those based on the standard deviation of the response and the slope of the calibration curve. sepscience.comeuropa.euyoutube.com For methods using the calibration curve approach, LOD is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while LOQ is calculated as 10 times the standard deviation of the response divided by the slope. sepscience.comeuropa.eu The standard deviation can be determined from the analysis of blank samples or from the residuals of the regression line. sepscience.com

When this compound is used as an internal standard, the determination of LOD and LOQ for bifenox takes into account the variability of the response ratio. The sensitivity of the method is influenced by factors such as the efficiency of sample preparation, the ionization efficiency of both bifenox and this compound, and the performance of the mass spectrometer. Reported LOQs for bifenox in various matrices using different analytical methods highlight the variability depending on the specific technique and matrix. europa.eu

Precision (Repeatability, Reproducibility) and Accuracy Determination Across Concentration Ranges

Precision and accuracy are critical parameters evaluated during method validation. Precision refers to the agreement among independent test results obtained under stipulated conditions. It is typically assessed at different levels: repeatability (within-run variability) and reproducibility (between-run or between-laboratory variability). scirp.orgresearchgate.neteurl-pesticides.eu Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scirp.orgyoutube.com Acceptable precision is generally indicated by RSD values below a certain threshold, often 10-25% depending on the analyte concentration and regulatory guidelines. thermofisher.comeurl-pesticides.eu

Accuracy refers to the closeness of agreement between the test result and the accepted reference value. It is commonly evaluated by analyzing fortified (spiked) samples with known concentrations of the analyte in the relevant matrix. scirp.orgeurl-pesticides.eu The accuracy is expressed as the percentage recovery, which is the measured concentration divided by the spiked concentration, multiplied by 100. scirp.orgyoutube.comeurl-pesticides.eu Acceptable recovery ranges are typically specified in validation guidelines, often between 70% and 120%. youtube.comeurl-pesticides.eu

The use of this compound as an internal standard plays a crucial role in improving the precision and accuracy of bifenox quantitation. By correcting for variations in sample processing and instrument response, the internal standard helps to minimize the impact of these factors on the final result. Studies have shown that using a stable isotope-labeled internal standard can significantly improve accuracy and precision, especially in complex biological or environmental matrices. wuxiapptec.comnih.gov

Comprehensive Matrix Effects Assessment and Compensation Strategies

Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the target analyte in mass spectrometry. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification if not properly addressed. wuxiapptec.comwaters.comreddit.com Matrix effects are a significant source of imprecision in quantitative analysis of complex samples. waters.com

Comprehensive assessment of matrix effects is a crucial part of method validation. This typically involves comparing the response of the analyte in the matrix extract to the response of the analyte in a neat solvent or a clean matrix equivalent at the same concentration. nih.gov Matrix factor can be calculated as the ratio of the peak area of the analyte spiked into the matrix extract to the peak area of the same amount of analyte spiked into the mobile phase. nih.gov

The incorporation of a stable isotope-labeled internal standard like this compound is one of the most effective strategies for compensating for matrix effects. wuxiapptec.comwaters.comreddit.com Since the internal standard is chemically very similar to the analyte and is expected to experience similar matrix effects, the ratio of the analyte response to the internal standard response should remain relatively constant even in the presence of matrix components. wuxiapptec.com For optimal compensation, the internal standard should ideally co-elute with the analyte. wuxiapptec.comwaters.com However, the deuterium isotope effect can sometimes cause slight differences in chromatographic retention between the native and deuterated compounds, which might impact the degree of matrix effect compensation. waters.com Despite this, stable isotope-labeled internal standards generally provide superior compensation compared to structural analogs. wuxiapptec.comnih.gov

Other strategies to mitigate matrix effects include optimizing sample preparation techniques (e.g., using more selective extraction methods like solid-phase extraction or QuEChERS) and optimizing chromatographic conditions to minimize co-elution of matrix components with the analyte and internal standard. waters.comeurl-pesticides.eureddit.comlcms.cz However, even with optimized sample preparation and chromatography, using a stable isotope-labeled internal standard like this compound remains a critical element for reliable quantification in the presence of matrix effects.

Selectivity, Specificity, and Interference Studies

Selectivity and specificity are critical performance characteristics evaluated during the validation of analytical methods europa.eugavinpublishers.com. Selectivity refers to the ability of a method to measure the analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or matrix components europa.eu. Specificity is the ability to unequivocally assess the analyte in the presence of these components gavinpublishers.com.

When this compound is used as an internal standard, selectivity and specificity studies are conducted to ensure that the analytical signal for Bifenox is not affected by interfering substances, and similarly, that the this compound signal is free from interference cerilliant.comeuropa.eu. This is particularly important in complex matrices like environmental samples (e.g., water or soil) or biological samples where numerous other compounds are present scioninstruments.comthermofisher.com.

Studies involve analyzing blank matrix samples, blank matrix spiked with the analyte (Bifenox) at the limit of quantitation (LOQ), blank matrix spiked with the internal standard (this compound), and blank matrix spiked with both the analyte and potential interfering substances nih.gov. The chromatograms are examined to confirm that no significant peaks from the matrix or other compounds coelute with either Bifenox or this compound, which could lead to inaccurate results cerilliant.comnih.gov. The acceptance criterion for interfering peaks is typically that their area should be less than a certain percentage (e.g., 10%) of the peak area for the analyte at the LOQ nih.gov.

Isotopically labeled internal standards like this compound are particularly advantageous in interference studies because their chromatographic behavior is expected to be nearly identical to the native analyte, while their mass difference allows for distinct detection by mass spectrometry, helping to differentiate between the analyte signal and potential isobaric interferences scioninstruments.comcerilliant.com.

Elucidation of Environmental Fate and Transformation Mechanisms Using Bifenox D3

Application of Deuterated Analogs in Abiotic Degradation Pathway Delineation

Deuterated analogs can be employed to delineate abiotic degradation pathways by helping to identify transformation products and understand reaction mechanisms, particularly through observing changes in reaction rates compared to the unlabeled compound (kinetic isotope effects).

Photolytic Transformation Studies Under Controlled Conditions

Photolysis is a significant abiotic degradation pathway for Bifenox (B1666994) in the environment, particularly in water and the atmosphere gjcollegebihta.ac.innih.gov. Studies on the photolytic transformation of Bifenox provide a framework for how Bifenox-d3 could be utilized to gain more detailed mechanistic insights.

Quantum yield is a measure of the efficiency of a photochemical reaction, defined as the number of molecules that undergo a photochemical transformation per photon absorbed nih.gov. Determining the quantum yield and photoreaction kinetics is crucial for predicting the rate of photolysis under various environmental conditions fit.edu. While general methods for quantum yield determination in photolysis studies exist herts.ac.ukresearchgate.net, specific data on the quantum yield and photoreaction kinetics solely for this compound were not found in the provided search results. Studies on the parent compound, Bifenox, have investigated its photolytic half-life under different conditions. For instance, under continuous artificial irradiation at 20°C in pH 5 buffer, Bifenox showed a DT50 (time for 50% degradation) of 24.4 hours. Under conditions mimicking natural summer sunlight at 40°N, the DT50 was approximately 2.18 days nih.gov. Deuterium (B1214612) labeling in this compound could potentially alter these kinetics, providing information about the rate-determining steps involving the deuterated positions.

Identifying the primary photoproducts and understanding the reaction pathways is essential for assessing the environmental impact of degradation. Photolysis of Bifenox has been shown to produce several transformation products, including 2,4-dichloro-3'-carboxy-4'-nitrodiphenyl ether, nitrofen, p-nitrophenol, and p-aminophenol gjcollegebihta.ac.in. Major photoreaction pathways observed for Bifenox following solution-phase irradiation at 300 nm include decarbomethoxylation, reduction of the nitro substituent to the amino group, and cleavage of the ether linkage gjcollegebihta.ac.in. The use of this compound in such studies could aid in tracing the fate of specific parts of the molecule containing deuterium, helping to confirm proposed reaction mechanisms and identify photoproducts that retain the deuterium label.

Quantum Yield Determination and Photoreaction Kinetics

Hydrolytic Stability and Kinetic Investigations

Hydrolysis is another important abiotic degradation process, particularly in aquatic environments. The hydrolytic stability of Bifenox varies with pH. It is reported to be stable at pH 4, slightly hydrolyzing at pH 7, and rapidly hydrolyzed above pH 9 gjcollegebihta.ac.inmdpi.com. At 25°C, the DT50 of Bifenox is 265 days at pH 7 and 4 days at pH 9 nih.gov. The main hydrolysis product of Bifenox is the corresponding carboxylic acid, Bifenox acid gjcollegebihta.ac.inunit.no. While the hydrolytic behavior of Bifenox is documented, specific kinetic investigations and stability data for this compound were not detailed in the search results. Studying the hydrolysis of this compound could potentially reveal kinetic isotope effects if the deuterated positions are involved in the rate-limiting step of the hydrolysis reaction.

Oxidative Degradation Mechanisms (e.g., hydroxyl radical reactions)

Oxidative degradation, particularly through reactions with reactive species like hydroxyl radicals (•OH), can contribute to the transformation of pesticides in the environment herts.ac.ukau.dk. Hydroxyl radicals are highly reactive and can degrade organic pollutants through various mechanisms, including hydrogen atom abstraction and electrophilic addition gjcollegebihta.ac.intandfonline.comresearchgate.net. The rate constant for the vapor-phase reaction of Bifenox with photochemically-produced hydroxyl radicals has been estimated, indicating an atmospheric half-life of about 15 days gjcollegebihta.ac.in. Studies on the electrochemical oxidation of Bifenox acid have also implicated hydroxyl radicals as mediators in the degradation process copernicus.orgresearchgate.net. While the role of hydroxyl radicals in Bifenox degradation is recognized, specific studies detailing the oxidative degradation mechanisms and kinetics of this compound, or how deuterium labeling might affect these reactions, were not found. Deuterium substitution can influence the rate of reactions involving C-H bond cleavage, potentially providing insights into the importance of such steps in oxidative degradation pathways.

Utilization in Biotic Transformation and Mineralization Studies

Microbial Degradation Pathway Mapping in Soil Microcosms

Microbial degradation is a primary process influencing the persistence and fate of pesticides in soil researchgate.net. Soil microcosms are controlled laboratory systems used to simulate field conditions and study microbial activity and degradation pathways nih.gov. Using this compound in soil microcosm studies allows for precise tracking of the herbicide's breakdown by soil microorganisms. The isotopic label helps in identifying and quantifying metabolites formed during microbial transformation, enabling the mapping of specific degradation pathways. Research indicates that the rate and extent of pesticide degradation in soil can be influenced by factors such as soil organic carbon content, microbial ecology, water content, and pH researchgate.netnih.gov. Organic amendments can also buffer the effects of herbicides on soil microbial biomass and activity mdpi.com.

Microbial Degradation in Aquatic and Sediment Environments

Aquatic and sediment environments are significant sinks for pesticides, where microbial degradation also plays a vital role in their dissipation ifremer.frkeep.eu. Studies using labeled compounds in water-sediment systems can accelerate the understanding of degradation processes in these compartments nih.gov. Bifenox has low aqueous solubility but can be present in surface waters through runoff and atmospheric deposition herts.ac.ukresearchgate.net. In aquatic and sediment environments, bifenox can undergo hydrolysis, particularly at higher pH values, and photodegradation in surface waters europa.eu. Microbial communities in sediments are responsive to contaminant pressure and contribute to the biodegradation of organic pollutants ifremer.frkeep.eu. Using this compound in these studies helps distinguish between biotic and abiotic transformation processes and provides insights into the specific microbial communities involved in its degradation in water and sediment.

Co-metabolism and Synergistic Degradation Processes

Co-metabolism is a process where a microorganism degrades a substance fortuitously while metabolizing a primary growth substrate; the degradation of the secondary substrate does not provide energy or nutrients to the microorganism frtr.govwikipedia.orgenviro.wiki. This process is significant for the degradation of recalcitrant compounds, including some pesticides frtr.govenviro.wiki. Synergistic degradation can occur when a consortium of microorganisms works together to degrade a compound more effectively than individual species could alone nih.gov. Research employing this compound can help investigate if its degradation or the degradation of its transformation products is enhanced by the presence of other substrates or through the combined action of different microbial species. Understanding co-metabolism and synergistic processes is crucial for developing bioremediation strategies frtr.gov.

Isotope Tracing for Adsorption-Desorption Dynamics in Environmental Compartments

Adsorption and desorption processes significantly influence the mobility, bioavailability, and degradation of pesticides in soil and sediment au.dklongdom.org. Adsorption is the process by which a chemical adheres to the surface of soil or sediment particles, while desorption is the release of the chemical from these surfaces back into the surrounding water or soil solution longdom.org. The extent of adsorption is often related to the organic carbon content of the soil or sediment nih.govau.dk. Using isotopically labeled this compound allows researchers to accurately trace the dynamic equilibrium between adsorbed and dissolved phases in various environmental matrices. By monitoring the concentrations of this compound in both the solid and liquid phases over time, studies can determine adsorption coefficients (Kd) and Freundlich adsorption constants (Kf), providing crucial data for predicting the transport and fate of bifenox in the environment au.dk. Desorption can be studied by replacing the contaminated water phase with clean water and observing the release of the labeled compound from the solid matrix au.dklongdom.org.

Application of Bifenox D3 in Biological and Metabolic Pathway Delineation

Plant Uptake and Translocation Studies Utilizing Stable Isotope Tracers

Understanding how plants absorb and distribute herbicides is crucial for evaluating their efficacy, selectivity, and potential for residue accumulation in crops. Stable isotope tracers like Bifenox-d3 are instrumental in these studies. By exposing plants to this compound, researchers can differentiate the applied labeled compound from any naturally occurring substances or background contamination. nih.gov The presence and concentration of this compound in different plant tissues (roots, stems, leaves, fruits) over time can be precisely measured using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) nih.govthegoodscentscompany.com. This allows for the quantitative determination of uptake rates and the mapping of translocation pathways within the plant. Studies on pesticide uptake and translocation in plants have shown that physicochemical properties significantly influence these processes, and labeled compounds are used to monitor their movement nih.govnih.govmicrochem.fr. While specific data tables for this compound uptake and translocation were not found in the provided results, studies using labeled pesticides generally involve measuring the concentration of the labeled compound in different plant parts at various time points after application to determine absorption amounts and distribution patterns microchem.fr.

Elucidation of Metabolic Pathways in Plant Species

The metabolism of herbicides in plants typically involves a series of enzymatic reactions that transform the parent compound into various metabolites. This process is often divided into distinct phases: Phase I, Phase II, and sometimes Phase III uni.luherts.ac.uknih.govuni.lu. Using this compound allows researchers to follow the metabolic fate of bifenox (B1666994) within plant tissues. As this compound undergoes metabolic transformations, the deuterium (B1214612) label is retained in the resulting metabolites, enabling their identification and structural elucidation using mass spectrometry.

Identification of Phase I (e.g., hydroxylation, dealkylation) Metabolites

Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the herbicide molecule uni.luherts.ac.uknih.gov. These reactions often make the compound more reactive and can be mediated by enzymes like cytochrome P450 monooxygenases herts.ac.uknih.gov. By analyzing plant extracts exposed to this compound, researchers can identify Phase I metabolites by detecting compounds that retain the deuterium label but have a modified structure compared to the parent this compound. Common Phase I reactions for diphenyl ether herbicides like bifenox can include the reduction of the nitro group or cleavage reactions . Studies on bifenox metabolism have identified metabolites such as 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, nitrofen, and 5-(2,4-dichlorophenoxy) anthranilic acid chem960.com. The presence of the deuterium label in this compound facilitates the confirmation of these compounds as metabolites originating from bifenox.

Identification of Phase II (e.g., glycosylation, conjugation) Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites or sometimes the parent herbicide with endogenous molecules such as sugars (glycosylation) or amino acids, often mediated by transferase enzymes uni.luherts.ac.uknih.gov. These conjugation reactions typically increase the water solubility and reduce the toxicity of the compound, preparing it for sequestration or further processing uni.luherts.ac.uk. By using this compound, researchers can identify Phase II metabolites by looking for deuterium-labeled compounds that are conjugates of the Phase I metabolites or this compound itself. While specific Phase II metabolites of this compound were not detailed in the provided search results, typical conjugating agents in plants include glucose and glutathione (B108866) nih.govuni.lu. The identification of these conjugated products, still carrying the deuterium label, confirms their origin from bifenox metabolism within the plant.

Residue Analysis and Metabolite Profiling in Agronomic Systems

Monitoring pesticide residues in agricultural commodities and the environment is essential for food safety and environmental protection. This compound serves as a crucial internal standard in the quantitative analysis of bifenox and its metabolites in various matrices, including plant tissues, soil, and water. nih.gov In residue analysis, a known amount of this compound is added to a sample before extraction and clean-up. nih.gov This allows for the accurate quantification of the native bifenox and its metabolites by compensating for any losses that occur during sample preparation. nih.gov Techniques like GC-MS and LC-MS are commonly used for such analyses, providing high sensitivity and specificity for detecting and quantifying pesticide residues and their metabolites. nih.govthegoodscentscompany.com Bifenox and its transformation products, including bifenox acid, have been monitored in environmental samples . The use of this compound as an internal standard enhances the reliability and accuracy of these residue analysis and metabolite profiling studies in agronomic systems.

Application in Environmental Biotechnology for Bioremediation Potential Assessment

Environmental biotechnology employs biological processes, often involving microorganisms or plants, to remediate contaminated environments. Assessing the bioremediation potential of a compound like bifenox requires understanding how it is degraded by biological agents in soil, water, or other relevant matrices. This compound can be used in bioremediation studies to track the degradation of bifenox and identify the intermediate and final degradation products formed by microbial or plant activity. By applying this compound to a system under investigation for bioremediation, researchers can monitor the decrease in the concentration of the labeled parent compound and the appearance and disappearance of labeled metabolites over time. This provides direct evidence of the biological transformation of bifenox and helps elucidate the biodegradation pathways involved. While the provided results discuss the general principles of bioremediation and the use of microorganisms and plants, and mention bifenox degradation in soil , specific studies using this compound for assessing the bioremediation of bifenox were not detailed. However, the principles of using stable isotope tracers to study metabolic processes in microorganisms and plants lgcstandards.comnih.gov are directly applicable to assessing the bioremediation potential and pathways of bifenox using this compound.

Advanced Spectrometric Techniques for Bifenox D3 Quantification and Mechanistic Insights

High-Resolution Mass Spectrometry for Unambiguous Metabolite Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique characterized by its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. This high mass accuracy allows for the determination of the elemental composition of an ion, which is fundamental for the unambiguous identification of compounds, including metabolites and transformation products. HRMS provides high sensitivity and selectivity, making it suitable for analyzing complex samples where target analytes are present at low concentrations csic.es.

In the context of Bifenox (B1666994) analysis using Bifenox-d3 as an internal standard, HRMS can be employed to quantify Bifenox by monitoring the distinct m/z values of the protonated or deprotonated molecules of Bifenox and this compound. The precise mass measurement capability of HRMS helps in differentiating the target analytes from interfering substances with similar nominal masses.

While the search results highlight the utility of HRMS for achieving low limits of quantification for pesticides like Bifenox in environmental matrices such as water europa.eu, specific detailed research findings on the application of HRMS for the identification and elucidation of metabolites of Bifenox using this compound as a tracer were not extensively found. However, the general principles of HRMS dictate that if Bifenox were to undergo metabolic or environmental transformation, HRMS would be an indispensable tool for determining the exact masses of these transformation products. By comparing the elemental composition derived from the accurate mass with predicted or known transformation pathways, potential metabolites could be tentatively identified. The presence of the stable isotope label in this compound could, in principle, aid in tracking fragments originating from the labeled parent compound during fragmentation experiments, providing further confidence in metabolite identification, although specific studies demonstrating this for this compound were not retrieved.

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomeric and Structural Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) is an analytical technique that adds an orthogonal dimension of separation based on the size, shape, and charge of ions in the gas phase before they enter the mass spectrometer fiu.eduunc.edunih.gov. This separation is based on the differential mobility of ions through a buffer gas under the influence of an electric field. IMS-MS is particularly valuable for separating isomeric and isobaric compounds – molecules that have the same mass but different structures – which can be challenging to resolve using only chromatography and mass spectrometry nih.gov.

The integration of IMS with MS offers several advantages, including the separation of ions from complex mixtures, the ability to differentiate geometric isomers, increased dynamic range, and reduced chemical noise fiu.edu. Different IMS technologies exist, such as drift tube IMS (DTIMS) and trapped ion mobility spectrometry (TIMS), each with specific characteristics regarding speed, resolution, and sensitivity github.io.

While the search results describe the capabilities of IMS-MS, including its use in resolving epimers of vitamin D metabolites nih.gov, specific applications of IMS-MS to this compound or to differentiate isomers of Bifenox or its potential transformation products were not found. However, if Bifenox were to degrade or metabolize into compounds that exist as structural isomers, IMS-MS could potentially be used to separate and differentiate these isomers based on their distinct collision cross-sections (CCS) in the gas phase. The deuterium (B1214612) label in this compound would not directly influence the collision cross-section significantly, but if a labeled metabolite had isomers, IMS-MS could be applied to the labeled species for separation and characterization.

Advanced NMR Spectroscopic Applications for Structural Confirmation and Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of molecules. While standard NMR provides information about the connectivity and functional groups within a molecule, advanced NMR techniques can offer deeper insights, particularly concerning isotopic labeling and enrichment. Given that this compound is a deuterium-labeled compound, NMR can be used to confirm the position and extent of deuterium incorporation.

The PubChem entry for Bifenox shows 1D 13C NMR spectra for the unlabeled compound nih.gov. For this compound, advanced NMR, such as 2H NMR, would be the most direct method to confirm the position of the deuterium label. Additionally, 13C NMR could be used, as the presence of deuterium atoms can cause isotopic shifts and affect the coupling patterns of nearby carbon atoms, providing indirect evidence of the labeling position.

Research on isotopic enrichment analysis using NMR has been demonstrated for other isotopes like 17O and 13C, highlighting its capability to determine the position of labels and quantify their enrichment levels nsf.govchemrxiv.orgnih.govnih.govresearchgate.net. While these examples are for different isotopes and compounds, the underlying principles apply to deuterium labeling in this compound. Advanced NMR experiments, such as quantitative 2H NMR or specific 13C NMR experiments designed to detect deuterium effects, could be employed to confirm the isotopic enrichment level and verify that the deuterium is specifically located at the intended position in the methyl group of this compound. However, no specific studies detailing the application of advanced NMR for the structural confirmation or isotopic enrichment analysis of this compound were found in the search results.

Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Pathway Elucidation and Structural Characterization

Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis separated by a fragmentation step. This technique is invaluable for obtaining structural information about ions by breaking them into smaller fragment ions and analyzing their m/z values amegroups.orgencyclopedia.pub. By studying the fragmentation patterns, researchers can deduce the structure of the precursor ion and gain insights into its chemical bonds and functional groups encyclopedia.publcms.cz.

For this compound, tandem MS is particularly important in its primary application as an internal standard for the quantitative analysis of Bifenox. Quantitative methods often utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. In MRM, a specific precursor ion (the molecule of interest) is selected in the first quadrupole, fragmented in a collision cell, and then specific fragment ions (product ions) are selected and detected in the third quadrupole. This highly selective process allows for the accurate quantification of target analytes in complex matrices.

For this compound, specific precursor-to-product ion transitions are monitored. The deuterium label in this compound results in a mass shift compared to unlabeled Bifenox, allowing for the selection of distinct precursor ions for each compound. Upon fragmentation, Bifenox and this compound are expected to exhibit similar fragmentation pathways, but the resulting fragment ions containing the labeled methyl group will also show a corresponding mass shift. By monitoring specific transitions for both Bifenox and this compound, the ratio of their peak areas can be used to accurately quantify the amount of Bifenox in a sample, correcting for matrix effects and variations in instrument response.

The principle of using stable isotope-labeled internal standards and monitoring their fragmentation in tandem MS for quantification is a well-established practice, as illustrated by studies on other labeled compounds like ibuprofen-d3 researchgate.net. While detailed fragmentation pathways specifically for this compound were not found, its use as an internal standard in LC-MS/MS methods for Bifenox quantification relies heavily on the predictable fragmentation behavior of both the labeled and unlabeled species under collision-induced dissociation (CID) or other fragmentation methods. Elucidating the complete fragmentation pathways of this compound using MS/MS or MSn experiments would involve systematically fragmenting the parent ion and subsequent fragment ions to understand the step-wise dissociation process, which could be valuable for developing and optimizing MRM transitions for quantitative analysis.

Data Processing, Chemometric Approaches, and Bioinformatic Tools for Complex Datasets

The analysis of data generated by advanced spectrometric techniques, especially when dealing with complex samples or high-throughput experiments, necessitates the use of sophisticated data processing, chemometric approaches, and bioinformatic tools. Mass spectrometry, particularly in hyphenated techniques like LC-MS or GC-MS, generates large and complex datasets csic.esnih.gov.

Data processing workflows typically involve steps such as peak detection, noise reduction, baseline correction, peak alignment across multiple samples, and normalization. These steps are crucial for preparing the raw data for subsequent analysis and ensuring the reliability of the results.

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract maximum relevant information taylorfrancis.com. In the context of mass spectrometry, chemometric approaches can be used for various purposes, including:

Multivariate analysis: Techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can help in identifying patterns and variations in complex datasets, useful for comparing different sample groups or identifying potential biomarkers. leidenuniv.nl

Targeted and untargeted analysis: Chemometric methods aid in the identification and quantification of target compounds and in the discovery of unknown compounds (untargeted screening) based on their spectral features.

Handling of complex mixtures: For samples containing numerous components, chemometrics can help in resolving overlapping signals and extracting the contributions of individual compounds. leidenuniv.nl

Bioinformatic tools are increasingly integrated into the analysis of spectrometric data, particularly in 'omics' fields like metabolomics. These tools can assist in database searching for compound identification, pathway analysis to understand the biological context of identified metabolites, and integration of data from different analytical platforms. nih.gov

When this compound is used as an internal standard in studies involving complex matrices or potential metabolic profiling of Bifenox, data processing and chemometric tools are essential for handling the generated data. These tools facilitate the accurate integration of chromatographic peaks, the calculation of analyte concentrations based on the internal standard ratio, and potentially the identification of Bifenox transformation products in untargeted screening workflows. While the search results emphasize the general importance and application of these tools in mass spectrometry-based studies csic.esnih.govnih.govleidenuniv.nlresearchgate.net, specific examples detailing their application precisely to datasets involving this compound were not found. However, any rigorous analytical method employing this compound for quantification or tracing would rely heavily on these computational approaches for accurate and reliable results.

Compound Table

Compound NamePubChem CID
Bifenox39230
This compound162642697

This compound Computed Properties

Property NameProperty Value
Molecular Weight345.1 g/mol
Exact Mass344.0046080 Da
Monoisotopic Mass344.0046080 Da
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Topological Polar Surface Area81.4 Ų
Isotopic Atom Count3 (for Deuterium)

These computed properties are based on the information available for this compound in the PubChem database nih.gov.

Standardization, Reference Materials, and Interlaboratory Comparisons for Deuterated Agrochemicals

Role of Bifenox-d3 as a Certified Reference Material (CRM)

This compound serves as a certified reference material (CRM), which is a material accompanied by a certificate, one or more specified property values with associated uncertainties and traceability, used to assess measurement accuracy. As a CRM, this compound is produced under stringent quality control systems, often compliant with standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. anton-paar.com The certification process involves thorough characterization using advanced analytical techniques to ensure its identity, purity, and isotopic enrichment. olitecn.grlgcstandards.com This certified nature provides analysts with a reliable benchmark for the accurate quantification of bifenox (B1666994) in complex samples. The use of this compound as an internal standard helps compensate for potential variations during sample preparation and analysis, including matrix effects and instrument fluctuations, thereby improving the accuracy and precision of the results for the unlabeled bifenox. scispace.comlcms.cz

Interlaboratory Proficiency Testing and Method Harmonization for Deuterated Standards

Interlaboratory proficiency testing is a crucial element in validating analytical methods and ensuring comparability of results across different laboratories. Deuterated standards, including this compound, play a significant role in such studies, particularly in the analysis of pesticide residues. By using the same deuterated internal standards, participating laboratories can assess their method performance and identify potential biases or sources of error. researchgate.net These studies contribute to method harmonization, leading to the development and adoption of standardized analytical procedures for agrochemical analysis. The use of stable isotope-labeled internal standards is a common strategy in interlaboratory studies for the determination of pesticide residues in food and other matrices. scispace.comresearchgate.net

Metrological Traceability in this compound Based Measurements (e.g., ISO/IEC 17025, ISO 17034 Compliance)

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For measurements involving this compound, traceability is established through its certification as a reference material according to standards like ISO 17034. anton-paar.com Laboratories performing analysis using this compound as an internal standard often seek accreditation under ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories. fluxana.comctc-n.org Compliance with ISO/IEC 17025 ensures that the laboratory's quality management system and technical procedures are robust, and that the results generated are reliable and metrologically traceable. ctc-n.org The production of CRMs under ISO 17034 inherently incorporates the principles of ISO/IEC 17025 for the characterization of the material. anton-paar.comnbeglobal.org

Future Directions and Interdisciplinary Research Opportunities with Deuterated Agrochemical Analogs

Integration with 'Omics' Technologies (e.g., Metabolomics, Proteomics) for Holistic Environmental Understanding

The integration of deuterated agrochemical analogs with 'omics' technologies, such as metabolomics and proteomics, offers a sophisticated approach to unraveling the complex interactions between agrochemicals and biological systems within the environment. Metabolomics focuses on the comprehensive study of small molecule metabolites within an organism, providing a snapshot of its physiological state, while proteomics examines the entire set of proteins, revealing functional changes. scielo.org.coazolifesciences.com

By employing deuterated analogs like Bifenox-d3, researchers can achieve enhanced precision in tracing the uptake, transformation, and excretion of the parent compound and its subsequent metabolites in various organisms and environmental compartments. symeres.com Environmental metabolomics, specifically, utilizes these techniques to analyze the metabolic responses of living organisms exposed to environmental stressors, including pollution. scielo.org.coazolifesciences.com The inherent specificity of stable isotope-labeled compounds, such as those containing deuterium (B1214612), significantly improves the capabilities of mass spectrometry, a core technology in metabolomics and environmental analysis. symeres.com This allows for the accurate identification and quantification of agrochemical transformation products and a deeper understanding of their effects on the metabolic profiles of non-target species. scielo.org.comdpi.com Complementary proteomic studies can reveal how protein expression is altered in response to agrochemical exposure, offering further insights into the underlying biological mechanisms of toxicity or adaptation. This interdisciplinary synergy is crucial for bridging the gap between the molecular characteristics of a chemical and its broader environmental fate and impact. ufz.de

Computational Chemistry and Molecular Modeling for Predictive Degradation Pathways

Computational chemistry and molecular modeling are invaluable tools for predicting the environmental fate and degradation pathways of agrochemicals. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) enable the simulation of molecular interactions and transformations under diverse environmental conditions. nih.govrsc.org Deuterated analogs, such as this compound, play a vital role by providing experimental data that can be used to validate and refine these computational models.

Development of Novel Isotopic Labeling Strategies Beyond Deuterium (e.g., ¹³C, ¹⁵N, ¹⁸O for Multi-labeling)

While deuterium labeling is a well-established technique, the development of novel isotopic labeling strategies incorporating isotopes beyond deuterium, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), presents opportunities for multi-labeling and more detailed investigations. symeres.comitim-cj.roresearchgate.net Stable isotopes like ¹³C and ¹⁵N are already utilized in agrochemical research to trace their environmental fate and assess their persistence and impact. symeres.com

Multi-labeling a single agrochemical molecule with different isotopes (e.g., deuterium and ¹³C) allows for the simultaneous tracking of distinct parts of the molecule during degradation or metabolic processes. This provides unprecedented detail on how the molecule breaks down and which fragments are incorporated into biological or environmental matrices. researchgate.net ¹⁸O labeling is particularly useful for investigating oxidative degradation pathways and determining the origin of oxygen atoms in transformation products. itim-cj.rokit.edu These advanced labeling strategies, combined with high-resolution mass spectrometry, can lead to a more comprehensive understanding of complex environmental transformation processes. europa.eu

Real-time Monitoring and In-situ Measurement Advancements Utilizing Deuterated Tracers

Deuterated agrochemical analogs can serve as valuable tracers for the development and validation of real-time and in-situ environmental monitoring techniques. scilit.commdpi.com Traditional monitoring methods, such as grab sampling, may not adequately capture the temporal variability of agrochemical concentrations in dynamic environments. slu.se Deuterated tracers, when introduced into a system, can be monitored continuously or semi-continuously to track the movement, dilution, and degradation of the parent compound in real-time. mdpi.com

This approach is applicable to various environmental compartments, including water bodies and soil. scilit.commdpi.com For instance, a groundwater tracer test employing deuterated compounds has demonstrated success in monitoring in-situ biodegradation. scilit.com The distinct mass of deuterated analogs facilitates their differentiation from naturally occurring compounds and the non-labeled parent compound, enabling precise measurement of transport and transformation rates in complex environmental matrices. mdpi.com Advances in portable mass spectrometry and sensor technologies have the potential to further enhance in-situ, real-time monitoring capabilities using deuterated tracers, providing more dynamic and accurate environmental data. slu.se

Environmental Risk Assessment Methodological Improvements Based on Precise this compound Analytical Data

The precise analytical data obtained through studies utilizing this compound can significantly contribute to improving environmental risk assessment methodologies for bifenox (B1666994) and structurally related agrochemicals. Environmental risk assessment aims to evaluate the potential harm that a substance may pose to the environment. researchgate.netservice.gov.uk Accurate data on the environmental fate, persistence, and transformation products of agrochemicals are fundamental to this process. service.gov.uk

The use of this compound as an internal standard or tracer in environmental studies enables more accurate quantification of bifenox and its metabolites in various environmental samples. health.gov.auolitecn.gr This enhanced analytical precision reduces uncertainty in exposure assessments, a critical component of environmental risk assessment. researchgate.net Furthermore, studies employing this compound can provide detailed information on degradation rates and pathways under realistic environmental conditions, which can be used to refine the environmental fate models used in risk assessments. nih.gov Data on transformation products, made more accessible through the use of labeled compounds, is also essential for evaluating the potential risks posed by these breakdown products. nih.gov Ultimately, the precise data generated through research with this compound can lead to more accurate and reliable environmental risk assessments, supporting better regulatory decisions and environmental protection strategies. jeeng.netfao.orgacs.org

Q & A

Q. What statistical approaches are recommended for meta-analyses of this compound recovery data across heterogeneous studies?

  • Methodological Answer :
  • Random-effects models : Account for variability in extraction protocols (e.g., QuEChERS vs. SPE) and matrix types.
  • Sensitivity analysis : Exclude outliers with Cook’s distance >1 to identify biased datasets.
  • Reporting standards : Follow the STROBE checklist for observational studies to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.